molecular formula C23H23NO4 B11604064 ethyl (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

ethyl (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B11604064
M. Wt: 377.4 g/mol
InChI Key: MBTPSYGHODMTSU-LQWHRVPQSA-N
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Description

Ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate: is a complex organic compound with a unique structure that combines a quinoline core with a cyclopenta[c]quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.

    Cyclopenta[c]quinoline Formation: The cyclopenta[c]quinoline moiety is formed by cyclization reactions, often involving intramolecular Friedel-Crafts acylation.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Research: Preliminary studies suggest that it may have anticancer properties, inducing apoptosis in cancer cells.

Industry:

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anticancer research, it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

  • Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
  • Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Uniqueness: Ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate is unique due to its cyclopenta[c]quinoline structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl (3aS,4R,9bR)-4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C23H23NO4/c1-3-28-23(26)16-11-12-20-19(13-16)17-5-4-6-18(17)21(24-20)14-7-9-15(10-8-14)22(25)27-2/h4-5,7-13,17-18,21,24H,3,6H2,1-2H3/t17-,18+,21+/m1/s1

InChI Key

MBTPSYGHODMTSU-LQWHRVPQSA-N

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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